3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid
Overview
Description
3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is characterized by the presence of a cyclopropyl group and a hydroxyphenyl group attached to a propanoic acid backbone
Mechanism of Action
Target of Action
The primary targets of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other molecules, among others.
Preparation Methods
The synthesis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid typically involves the reaction of cyclopropyl ketones with 4-hydroxybenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the aldol condensation reaction, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid can be compared with similar compounds such as:
3-(4-Hydroxyphenyl)propionic acid: This compound shares a similar structure but lacks the cyclopropyl group, which may result in different chemical and biological properties.
3-(4-Hydroxyphenyl)amino)propanoic acid:
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11,13H,1-2,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNQQUWPGXPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727476 | |
Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073545-88-6 | |
Record name | 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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